REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH2:23]([NH:24][CH2:25][CH3:26])[CH3:27].[CH3:10][O:11][S:12]([O:13][CH3:14])(=[O:15])=[O:16].[CH3:1][C:2]([C:3]([C:4]([CH3:5])=[O:6])=[N:8][OH:9])=[O:7].[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:34][C:35](=[O:36])[CH3:37].[K+:21].[K+:22]>>[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:3][C:4]([CH3:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C(=NO)C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH2:23]([NH:24][CH2:25][CH3:26])[CH3:27].[CH3:10][O:11][S:12]([O:13][CH3:14])(=[O:15])=[O:16].[CH3:1][C:2]([C:3]([C:4]([CH3:5])=[O:6])=[N:8][OH:9])=[O:7].[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:34][C:35](=[O:36])[CH3:37].[K+:21].[K+:22]>>[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:3][C:4]([CH3:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C(=NO)C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH2:23]([NH:24][CH2:25][CH3:26])[CH3:27].[CH3:10][O:11][S:12]([O:13][CH3:14])(=[O:15])=[O:16].[CH3:1][C:2]([C:3]([C:4]([CH3:5])=[O:6])=[N:8][OH:9])=[O:7].[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:34][C:35](=[O:36])[CH3:37].[K+:21].[K+:22]>>[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:3][C:4]([CH3:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C(=NO)C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH2:23]([NH:24][CH2:25][CH3:26])[CH3:27].[CH3:10][O:11][S:12]([O:13][CH3:14])(=[O:15])=[O:16].[CH3:1][C:2]([C:3]([C:4]([CH3:5])=[O:6])=[N:8][OH:9])=[O:7].[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:34][C:35](=[O:36])[CH3:37].[K+:21].[K+:22]>>[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:3][C:4]([CH3:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C(=NO)C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH2:23]([NH:24][CH2:25][CH3:26])[CH3:27].[CH3:10][O:11][S:12]([O:13][CH3:14])(=[O:15])=[O:16].[CH3:1][C:2]([C:3]([C:4]([CH3:5])=[O:6])=[N:8][OH:9])=[O:7].[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:34][C:35](=[O:36])[CH3:37].[K+:21].[K+:22]>>[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[CH3:3][C:4]([CH3:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C(=NO)C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |